molecular formula C19H18N4O B3857115 N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide

N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide

Cat. No. B3857115
M. Wt: 318.4 g/mol
InChI Key: ICKSXVSQQQMEPB-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide, also known as PTCC, is a small molecule that has been widely studied for its potential therapeutic applications. PTCC is a carbazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and tumor growth. N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB signaling pathway. N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have shown that N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide can reduce tumor growth and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for investigating the mechanisms of inflammation, tumor growth, and microbial pathogenesis. However, one limitation of N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide. One area of interest is the development of N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide as a potential treatment for other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide and its potential therapeutic applications.

Scientific Research Applications

N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide has been extensively studied for its potential therapeutic applications. In particular, N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(23-21-12-13-5-4-10-20-11-13)16-8-3-7-15-14-6-1-2-9-17(14)22-18(15)16/h3-5,7-8,10-12,22H,1-2,6,9H2,(H,23,24)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKSXVSQQQMEPB-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)N/N=C\C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide
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N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide
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N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide
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N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide
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N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide
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N'-(3-pyridinylmethylene)-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide

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